Dithiopyr

Description

Structure

3D Structure

Properties

IUPAC Name |

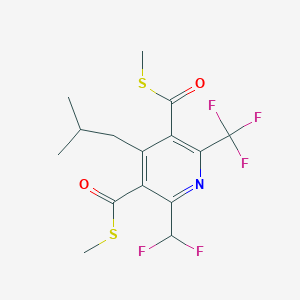

3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032379 | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

65 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.413 g/cu cm at 25 °C (typical) | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-6 mm Hg at 25 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |

CAS No. |

97886-45-8 | |

| Record name | Dithiopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiopyr | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dithiopyr on Microtubule Assembly

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dithiopyr is a pyridine herbicide widely utilized for pre-emergent and early post-emergent control of various grasses and broadleaf weeds.[1][2][3] Its primary mechanism of action involves the disruption of microtubule assembly, a critical process for cell division, leading to mitotic arrest and inhibition of root growth in susceptible plants.[1][2][4][5] This technical guide provides a comprehensive overview of this compound's molecular mechanism, focusing on its effects on microtubule dynamics, the basis of resistance, and the experimental protocols used to investigate its action. While classified as a microtubule inhibitor, evidence suggests this compound may not bind directly to tubulin but rather interacts with microtubule-associated proteins (MAPs) or microtubule organizing centers.[2][6][7] Resistance to this compound has been linked to specific mutations in the α-tubulin gene, presenting an intriguing area of study regarding its precise binding target and mechanism.[8][9][10][11]

Core Mechanism of Action

This compound is a potent mitotic inhibitor that disrupts the formation and function of microtubules.[1][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for numerous cellular processes, including the formation of the mitotic spindle during cell division.[12][13]

The key effects of this compound at the cellular level include:

-

Inhibition of Microtubule Assembly: this compound prevents the normal polymerization of tubulin dimers into microtubules.[1][4]

-

Mitotic Arrest: By disrupting the mitotic spindle, this compound causes cells to arrest in late prometaphase.[2] Cell entry into mitosis is not affected.[2]

-

Phenotypic Effects: This cellular disruption manifests as stunted root and shoot elongation, with characteristic swollen root tips in susceptible plants.[5][14]

Unlike other classes of microtubule-inhibiting herbicides, such as the dinitroanilines, which are known to bind directly to tubulin, this compound's interaction is thought to be indirect. It is hypothesized that this compound may alter microtubule polymerization and stability by interacting with microtubule-associated proteins (MAPs) or components of the microtubule organizing centers, rather than directly with the tubulin protein itself.[2][6][7]

Signaling Pathway and Logic

The proposed mechanism involves this compound interfering with the regulatory proteins that control microtubule dynamics. This disruption prevents the proper formation of the mitotic spindle, triggering a cell cycle checkpoint that leads to arrest in prometaphase and ultimately inhibits cell division and plant growth.

Quantitative Data: Herbicide Resistance

Resistance to this compound in weed biotypes provides quantitative insight into its efficacy. The 50% inhibitory concentration (I50), the concentration required to inhibit a biological process by 50%, is a key metric. Studies on resistant (R) and susceptible (S) populations of Eleusine indica (goosegrass) and Poa annua have quantified the level of resistance.

| Herbicide | Species | Biotype | I50 (g ai ha⁻¹) (Seedling Emergence) | Resistance Factor (R/S) | Reference |

| This compound | Eleusine indica | Susceptible (S) | - | - | [7] |

| Resistant (R) | 919.2 | - | [7] | ||

| This compound | Poa annua | Susceptible (S) | 42.2 | - | [10] |

| Resistant (R1) | 154.0 | 3.6 | [10] | ||

| Resistant (R2) | 114.2 | 2.7 | [10] | ||

| Resistant (R3) | 190.1 | 4.5 | [10] |

| Herbicide | Species | Biotype | I50 (g ai ha⁻¹) (Biomass Reduction) | Resistance Factor (R/S) | Reference |

| This compound | Poa annua | Susceptible (S) | 60.1 | - | [8] |

| Resistant (R1) | 234.9 | 3.9 | [8] | ||

| Resistant (R2) | 547.2 | 9.1 | [8] | ||

| Resistant (R3) | 673.2 | 11.2 | [8] |

Molecular Basis of Resistance

Despite the evidence that this compound may not bind tubulin directly, resistance is conferred by specific point mutations in the α-tubulin gene (TUA).[9][10] This suggests a complex interaction, possibly where the conformation of tubulin altered by the mutation prevents the inhibitory action of this compound on a MAP-tubulin complex.

-

Leu-136-Phe Mutation: A leucine-to-phenylalanine substitution at position 136 of α-tubulin has been identified in this compound-resistant biotypes of Eleusine indica.[8][9][11] This mutation was previously known to confer resistance to dinitroaniline herbicides.[11]

-

Thr-239-Ile Mutation: A threonine-to-isoleucine substitution at position 239 of α-tubulin is associated with resistance to both this compound and prodiamine in Poa annua.[8][10]

Three hypotheses may explain this connection:

-

The altered tubulin conformation due to the mutation may increase the affinity between tubulin dimers, overcoming the disruptive effect of this compound on microtubule assembly.[9]

-

Prior selection from dinitroaniline herbicides, which do bind tubulin, may have selected for these mutations, which coincidentally also confer resistance to this compound.[9]

-

There is an as-yet-unknown direct or allosteric interaction between this compound, its primary target (e.g., a MAP), and the α-tubulin protein, making the system sensitive to tubulin mutations.[9]

Experimental Protocols

Investigating the effects of compounds like this compound on microtubule assembly requires specific in vitro and in-cell assays.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The assembly of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.[15]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, purified tubulin (>99%) in an ice-cold general tubulin buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[15] Keep on ice.

-

Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) in the buffer.[12][15] The final solvent (e.g., DMSO) concentration should be kept below 1%.[12]

-

-

Reaction Setup:

-

Data Acquisition:

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.[12]

-

Calculate the IC50 value by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the this compound concentration.[12]

-

Immunofluorescence Microscopy of Cellular Microtubules

This technique visualizes the microtubule network within cells, allowing for a qualitative and quantitative assessment of disruption caused by a compound.[18]

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., plant protoplasts or a relevant cancer cell line) onto sterile glass coverslips and culture until the desired confluency.

-

Treat the cells with various concentrations of this compound and controls for a specified duration (e.g., 24 hours).

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells, for example, with ice-cold methanol for 5-10 minutes at -20°C or with a formaldehyde-based fixative.[19]

-

-

Permeabilization and Blocking:

-

Wash the cells with PBS.

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin) for 30-60 minutes.[20]

-

-

Antibody Incubation:

-

Mounting and Imaging:

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. domyown.com [domyown.com]

- 4. This compound (Ref: RH 101664) [sitem.herts.ac.uk]

- 5. massnrc.org [massnrc.org]

- 6. This compound | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mitotic-inhibiting herbicide response variation in goosegrass (Eleusine indica) with a Leu-136-Phe substitution in α-tubulin | Weed Science | Cambridge Core [cambridge.org]

- 8. Improved Understanding of Mitotic-Inhibiting Herbicide Resistance in Poa annua and Eleusine indica [etd.auburn.edu]

- 9. Identification of two Eleusine indica (goosegrass) biotypes of cool‐season turfgrass resistant to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cambridge.org [cambridge.org]

- 11. Mitotic-inhibiting herbicide response variation in goosegrass (<i>Eleusine indica</i>) with a Leu-136-Phe substitution in α-tubulin - ProQuest [proquest.com]

- 12. benchchem.com [benchchem.com]

- 13. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Tubulin Polymerization Assay [bio-protocol.org]

- 17. abscience.com.tw [abscience.com.tw]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Dithiopyr: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiopyr is a selective pre-emergent and early post-emergent herbicide belonging to the pyridine chemical family.[1] It is widely utilized for the control of annual grasses and broadleaf weeds in turf and ornamental grasses.[2] The herbicidal activity of this compound stems from its role as a mitotic inhibitor, specifically disrupting microtubule assembly and function in susceptible plants.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action. All quantitative data are presented in a structured tabular format for ease of reference and comparison.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental fate, biological activity, and formulation development. These properties have been determined through various experimental and computational methods.

Data Presentation: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | S,S'-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | [2][3] |

| CAS Number | 97886-45-8 | [2][5][6] |

| Molecular Formula | C₁₅H₁₆F₅NO₂S₂ | [3][5][6] |

| Molecular Weight | 401.4 g/mol | [3][5] |

| Appearance | Pale yellow, crystalline solid. Technical grade may appear yellow to burnt yellow. | [3][4] |

| Odor | Faint sulfur-like odor. | [3] |

| Melting Point | 65 °C | [3][7] |

| Boiling Point | A predicted value is 460.3±45.0 °C. Another source states 65 °C, which is likely the melting point. | [3][7] |

| Density | 1.413 g/cm³ at 25 °C | [1][3] |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg at 25 °C | [1][3] |

| Water Solubility | 1.38 - 1.4 mg/L at 20 °C | [1][3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.75 | [3] |

| Stability | Stable to heat, light, acid, and alkali. Less than 1% change was observed after 14 days of exposure to sunlight and various metals. | [4] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standardized and internationally recognized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). While the specific study reports for this compound are not publicly available, the following sections describe the general experimental protocols typically employed for determining key properties.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used technique.

-

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner alongside a calibrated thermometer in a heating block or oil bath. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or temperature probe, sample pulverizer.

-

Procedure:

-

A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

For high accuracy, the determination is typically repeated multiple times.

-

A generalized workflow for this process is depicted below.

Caption: Generalized workflow for melting point determination.

Water Solubility (Flask Method)

Water solubility is a critical parameter for assessing the environmental distribution of a substance. The flask method is a common approach.

-

Principle: A surplus of the test substance is agitated in a flask with deionized water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: Constant temperature water bath with shaker, flasks, centrifuge, analytical instrument (e.g., HPLC, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (Shake-Flask Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is essential for predicting its bioaccumulation potential.

-

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent in a vessel at a constant temperature until partitioning equilibrium is achieved. The concentration of the substance in both phases is then measured.

-

Apparatus: Separatory funnels or centrifuge tubes, mechanical shaker, constant temperature bath, analytical instrument (e.g., HPLC, GC-MS).

-

Procedure:

-

A known volume of n-octanol and water, both pre-saturated with the other solvent, are added to a separatory funnel.

-

A small amount of this compound is added, ensuring the concentration does not exceed the solubility limit in either phase.

-

The funnel is shaken vigorously for a set period and then allowed to stand in a constant temperature bath for the phases to separate.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

-

Mechanism of Action: Inhibition of Microtubule Assembly

This compound's herbicidal activity is attributed to its function as a mitotic inhibitor. It disrupts the normal process of cell division in susceptible plants by interfering with the formation and function of microtubules.[3][4] While the precise molecular interactions are still under investigation, it is believed that this compound may alter microtubule polymerization and stability by interacting with microtubule-associated proteins (MAPs) and/or microtubule organizing centers (MTOCs), rather than by direct interaction with tubulin subunits.[3] This disruption leads to a halt in the cell cycle, specifically during mitosis, ultimately causing the death of the weed.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound's proposed mechanism of action.

Conclusion

This technical guide has provided a detailed summary of the core chemical and physical properties of the herbicide this compound. The presented data, structured for clarity and ease of comparison, alongside generalized experimental protocols and a visualization of its mechanism of action, offer a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound, as well as for the development of new herbicidal formulations and the assessment of its environmental impact.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102027913A - Herbicide composition containing this compound and triclopyr and application thereof - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. massnrc.org [massnrc.org]

The Synthesis and Manufacturing of Dithiopyr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiopyr is a selective pre-emergent and early post-emergent herbicide effective against a variety of annual grasses and broadleaf weeds. Its synthesis is a multi-step process rooted in the principles of heterocyclic chemistry, involving the construction of a highly substituted pyridine core followed by functional group manipulations. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols for key transformations, quantitative data, and visual representations of the synthetic pathway and experimental workflows.

Introduction

This compound, with the chemical name S,S'-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbothioate, is a widely used herbicide. The core of the molecule is a pyridine ring, which is assembled via a modified Hantzsch pyridine synthesis. Subsequent functional group transformations are required to install the characteristic dicarbothioate moieties. This guide will detail the probable synthetic route, from the preparation of key starting materials to the final product, based on established chemical principles and available literature.

Overall Synthesis Pathway

The manufacturing of this compound can be logically divided into four main stages:

-

Hantzsch-type Pyridine Synthesis: Construction of the substituted dihydropyridine ring from three key components.

-

Aromatization: Oxidation of the dihydropyridine to the corresponding pyridine derivative.

-

Functional Group Transformation: Hydrolysis of the ester groups to carboxylic acids, followed by conversion to the diacid chloride.

-

Thioesterification: Formation of the final dicarbothioate product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Stages and Experimental Protocols

Stage 1: Hantzsch-type Pyridine Synthesis

The initial step involves a three-component condensation reaction analogous to the Hantzsch pyridine synthesis. The reactants are isovaleraldehyde, ethyl 3-amino-4,4,4-trifluorocrotonate, and ethyl 2-(difluoromethyl)-3-oxobutanoate.

3.1.1. Synthesis of Key Starting Materials

-

Ethyl 3-amino-4,4,4-trifluorocrotonate: This intermediate can be synthesized by reacting ethyl trifluoroacetoacetate with an ammonia source, such as ammonium acetate.

-

Protocol: To a stirred mixture of ethyl trifluoroacetoacetate (1.0 eq) and acetic acid (1.0 eq) at 85°C, ammonia gas (2.0 eq) is sparged over 1.5-2 hours while maintaining the reaction temperature. The mixture is held at 85°C for an additional two hours. The product can be isolated and purified by distillation.

-

-

Ethyl 2-(difluoromethyl)-3-oxobutanoate: The synthesis of this fluorinated β-ketoester is more complex. A plausible route involves the difluoromethylation of ethyl acetoacetate.

3.1.2. Hantzsch Condensation

-

Reaction: Isovaleraldehyde + Ethyl 3-amino-4,4,4-trifluorocrotonate + Ethyl 2-(difluoromethyl)-3-oxobutanoate → Diethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

-

Protocol: A mixture of isovaleraldehyde (1.0 eq), ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq), and ethyl 2-(difluoromethyl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol is heated to reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the dihydropyridine product is isolated, potentially by crystallization, and purified.

Caption: Hantzsch-type condensation for the dihydropyridine intermediate.

Stage 2: Aromatization

The dihydropyridine intermediate is oxidized to form the stable aromatic pyridine ring.

-

Reaction: Diethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate → Diethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

-

Protocol: The dihydropyridine (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or dimethyl sulfoxide. An oxidizing agent, such as nitric acid, manganese dioxide, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise at a controlled temperature. The reaction is monitored until the starting material is consumed. The product is then isolated by extraction and purified by chromatography or recrystallization.

Stage 3: Functional Group Transformation

The diethyl ester is converted to the diacid chloride, a more reactive intermediate for the final step.

3.3.1. Hydrolysis

-

Reaction: Diethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarboxylate → 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarboxylic acid

-

Protocol: The diethyl ester is heated to reflux in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with water, and dried.

3.3.2. Acyl Chloride Formation

-

Reaction: 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarboxylic acid → 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbonyl dichloride

-

Protocol: The dicarboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux until the evolution of gaseous byproducts ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude diacid chloride, which is often used immediately in the next step.

Stage 4: Thioesterification

The final step is the reaction of the diacid chloride with methanethiol to form this compound.

-

Reaction: 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbonyl dichloride + 2 CH₃SH → this compound

-

Protocol (based on Russian Patent RU2014322C1):

-

Methanethiol (0.5 g) is added to a 10% aqueous solution of sodium hydroxide (4.3 g) with stirring at 25°C.

-

A phase-transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat 336, 0.1 g), is added to this solution.

-

A solution of 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbonyl dichloride (2.0 g) in methylene chloride (2.0 g) is then added.

-

The resulting biphasic mixture is stirred vigorously for 12 hours at 25°C, maintaining a 20% excess of both the thiol and the base.

-

The organic layer is separated, washed with water, and dried over magnesium sulfate.

-

Removal of the solvent under reduced pressure yields this compound.

-

Caption: Final functional group transformations in this compound synthesis.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Reference/Basis |

| 1 | Hantzsch-type Condensation | Isovaleraldehyde, Fluorinated β-ketoester & enamine | 60-80% (estimated) | Based on typical Hantzsch synthesis yields. |

| 2 | Aromatization | DDQ, MnO₂, or HNO₃ | 70-90% (estimated) | Based on common dihydropyridine oxidation methods. |

| 3a | Hydrolysis | NaOH or KOH | >90% (estimated) | Generally a high-yielding reaction. |

| 3b | Acyl Chloride Formation | SOCl₂ or Oxalyl Chloride | >90% (estimated) | Standard, high-yielding transformation. |

| 4 | Thioesterification | CH₃SH, NaOH, Phase-Transfer Catalyst | 99% | [1] |

Conclusion

The synthesis of this compound is a testament to the power of classical organic reactions, particularly the Hantzsch pyridine synthesis, adapted for the incorporation of complex, fluorinated substituents. The manufacturing process involves a logical sequence of ring formation, aromatization, and functional group interconversions. While specific details for some of the early steps in the industrial process are proprietary, this guide provides a robust and chemically sound pathway based on available scientific literature and patents. The high-yielding final thioesterification step is a key feature of an efficient manufacturing process. This guide serves as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and drug development.

References

Dithiopyr: A Technical Guide for Researchers on the Pyridine Herbicide

Executive Summary: Dithiopyr is a selective, pyridine-based herbicide classified under the WSSA Group 3.[1] It is primarily utilized for its pre-emergent and early post-emergent control of crabgrass and other annual grassy and broadleaf weeds in turfgrass and ornamental settings.[1][2][3] Its unique mode of action involves the inhibition of microtubule assembly, a critical process for cell division in susceptible plants, leading to the cessation of root and shoot growth. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, mechanism of action, herbicidal efficacy, environmental fate, and key experimental protocols for research applications.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name S,S'-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate, is an organofluorine compound belonging to the pyridine chemical class.[4] First registered in the United States in 1991, it has become a valuable tool for weed management in non-agricultural sites.[1][5]

Data Presentation: Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆F₅NO₂S₂ | [6] |

| Molecular Weight | 401.4 g/mol | [4] |

| Appearance | Pale, yellow, crystalline solid | [4] |

| Melting Point | 65 °C / 149 °F | [6] |

| Water Solubility | 1.38 - 1.4 mg/L at 20 °C | [4] |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg | [4] |

| Henry's Law Constant | 1.53 x 10⁻⁶ atm-cu m/mole at 25 °C | [4] |

| Soil Sorption (Kd) | 8 - 99 mL/g | [7] |

Mechanism of Action

This compound's herbicidal activity stems from its role as a mitotic inhibitor.[4][8] It disrupts the formation and function of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

2.1 Inhibition of Microtubule Assembly Unlike some other mitotic inhibitors, this compound does not appear to bind directly to tubulin, the protein subunit of microtubules.[2][9] Instead, it is proposed that this compound interacts with microtubule-associated proteins (MAPs) or microtubule organizing centers (MTOCs).[2][4] This interaction destabilizes microtubules as they form, resulting in shortened and ineffective polymers.[9] The ultimate effect is a disruption of the mitotic spindle, which is crucial for chromosome segregation during cell division.

2.2 Impact on Mitosis The disruption of the mitotic spindle causes cell division to arrest in the late prometaphase stage.[2] Susceptible plants exhibit stunted root growth as cell elongation and division cease in the meristematic regions.[8][10] This inhibition of root development prevents the plant from absorbing water and nutrients, ultimately leading to death.

Mandatory Visualization: Mechanism of Action

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: RH 101664) [sitem.herts.ac.uk]

- 6. accustandard.com [accustandard.com]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. massnrc.org [massnrc.org]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Understanding Dithiopyr's role as a mitotic inhibitor

An In-depth Examination of the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiopyr, a pyridine-based herbicide, is a potent mitotic inhibitor primarily utilized for pre-emergent control of grassy weeds in turfgrass. Its efficacy stems from its ability to disrupt cell division in the meristematic tissues of susceptible plants, ultimately leading to growth inhibition and lethality. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's function as a mitotic inhibitor, with a focus on its interaction with the microtubule cytoskeleton and its impact on cell cycle progression. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced activity of this compound.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound's primary mode of action is the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.[1][2] Unlike some other mitotic inhibitors that bind directly to tubulin subunits, evidence suggests that this compound may exert its effects through an indirect mechanism, possibly by interacting with microtubule-associated proteins (MAPs) or microtubule organizing centers (MTOCs).[1] This disruption leads to a cascade of cytological effects, culminating in mitotic arrest and cell death.

The inhibition of microtubule formation prevents the proper segregation of chromosomes during mitosis.[3] Specifically, studies have shown that this compound treatment causes an accumulation of cells in late prometaphase, a stage where chromosomes should be aligned at the metaphase plate. The mitotic index in wheat root tips, for instance, has been observed to increase significantly from a baseline of 2.5% to 12% following treatment, indicating a substantial block in the progression of mitosis.[3]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory activity of this compound has been quantified in various studies, providing valuable data for understanding its potency. The following tables summarize key quantitative findings on its impact on both microtubule polymerization and overall plant growth.

| Parameter | Organism/System | Value | Reference |

| Mitotic Index Increase | Wheat root tips | From 2.5% to 12% | [3] |

| Mitotic Stage of Arrest | Wheat root tips | Late Prometaphase | [3] |

Table 1: Cytological Effects of this compound

| Species | Growth Reduction (GR50) for Shoot Mass |

| Annual bluegrass (Poa annua) | 1.18 kg a.i. ha⁻¹ |

| Goosegrass (Eleusine indica) | 1.03 kg a.i. ha⁻¹ |

| Smooth crabgrass (Digitaria ischaemum) | 0.76 kg a.i. ha⁻¹ |

Table 2: this compound Efficacy (GR50) in Different Weed Species

Impact on Cell Cycle Progression

This compound's disruption of microtubule dynamics directly impacts the cell cycle, leading to an arrest at the G2/M transition. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding to anaphase. While the precise signaling pathways affected by this compound are still under investigation, it is hypothesized that the sustained mitotic arrest may lead to a decrease in the levels of key cell cycle regulatory proteins, such as cyclin B, which is typically degraded to allow for mitotic exit.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on microtubule organization and cell cycle progression.

Immunofluorescence Staining of Plant Microtubules

This protocol is adapted for visualizing microtubule structures in plant root cells, such as those of Arabidopsis thaliana, after treatment with this compound.

1. Plant Material and this compound Treatment:

-

Grow Arabidopsis thaliana seedlings on a suitable medium.

-

Treat seedlings with a range of this compound concentrations (e.g., 1-100 µM) for a specified duration (e.g., 6-24 hours). Include a solvent control (e.g., DMSO).

2. Fixation:

-

Excise root tips and immediately fix them in a freshly prepared solution of 4% (w/v) paraformaldehyde in a microtubule-stabilizing buffer (MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0) for 1 hour at room temperature.

3. Cell Wall Digestion:

-

Wash the fixed root tips with MTSB.

-

Incubate in an enzyme solution containing 1% (w/v) cellulase and 0.1% (w/v) pectolyase in MTSB for 30-60 minutes at 37°C to partially digest the cell walls.

4. Permeabilization:

-

Wash with MTSB.

-

Permeabilize the cells by incubating in 1% (v/v) Triton X-100 in MTSB for 1 hour at room temperature.

5. Antibody Incubation:

-

Block non-specific binding by incubating in 3% (w/v) bovine serum albumin (BSA) in MTSB for 1 hour.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse monoclonal anti-α-tubulin) diluted in 1% BSA in MTSB overnight at 4°C.

-

Wash three times with MTSB.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA in MTSB for 2-3 hours at room temperature in the dark.

6. Mounting and Imaging:

-

Wash three times with MTSB.

-

Mount the root tips on a microscope slide with an anti-fade mounting medium containing a DNA stain (e.g., DAPI).

-

Visualize the microtubule structures using a confocal or fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis of Plant Protoplasts

This protocol outlines the analysis of the cell cycle in plant protoplasts treated with this compound.

1. Protoplast Isolation and this compound Treatment:

-

Isolate protoplasts from a suitable plant tissue (e.g., Arabidopsis cell suspension culture or leaf tissue) using enzymatic digestion.

-

Treat the protoplasts with various concentrations of this compound for a defined period.

2. Fixation:

-

Harvest the protoplasts by centrifugation.

-

Fix the protoplasts in 70% (v/v) cold ethanol and store at -20°C.

3. Staining:

-

Rehydrate the fixed protoplasts in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Treat with RNase A to remove RNA.

-

Stain the DNA with a fluorescent dye such as propidium iodide (PI) or SYBR Green.

4. Flow Cytometry Analysis:

-

Analyze the stained protoplasts using a flow cytometer.

-

Excite the fluorescent dye with an appropriate laser and collect the fluorescence emission.

-

Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations of Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a highly effective mitotic inhibitor that functions by disrupting microtubule polymerization, leading to mitotic arrest and subsequent inhibition of plant growth. While the precise molecular target remains an area of active research, current evidence points towards an interaction with MAPs or MTOCs rather than direct binding to tubulin. The quantitative data on its cytological effects and herbicidal efficacy provide a solid foundation for further investigation into its detailed mechanism of action. The experimental protocols and visualizations provided in this guide offer a framework for researchers to explore the intricate cellular processes affected by this potent compound, with potential applications in herbicide development and as a tool for studying plant cell division. Further research is warranted to elucidate the specific signaling pathways and protein interactions that mediate this compound's antimitotic activity.

References

Dithiopyr's Disruption of Plant Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiopyr, a selective pyridine herbicide, effectively controls the germination of various annual grasses and broadleaf weeds by impeding plant cell division.[1][2][3] Its primary mechanism of action is the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.[4][5] This disruption leads to an arrest of mitosis, primarily in the late prometaphase stage, ultimately causing the cessation of root and shoot growth in susceptible plants.[3][6] This technical guide provides an in-depth analysis of the molecular and cellular effects of this compound on plant cell division, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Mechanism of Action

This compound is classified as a Group 3 herbicide by the Weed Science Society of America (WSSA), a group characterized by its members' ability to inhibit microtubule assembly.[5] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a pivotal role in cell division, cell wall formation, and intracellular transport.[7][8]

The core mechanism of this compound involves the disruption of the dynamic instability of microtubules, which is necessary for the proper functioning of the mitotic spindle.[2][9] Unlike some other microtubule inhibitors that bind directly to tubulin, the protein subunit of microtubules, evidence suggests that this compound may interact with microtubule-associated proteins (MAPs) or microtubule organizing centers.[1][3][6] This interaction ultimately leads to the shortening of microtubules and prevents the formation of a functional spindle apparatus.[6][10]

The consequences of this disruption are most evident during mitosis. The cell cycle is arrested in late prometaphase, a stage where chromosomes should be aligned at the metaphase plate.[3][6] Without a properly formed spindle, the chromosomes cannot be segregated into daughter cells, leading to a halt in cell proliferation.[10][11] This inhibition of cell division is particularly detrimental to the rapidly dividing cells in the meristematic tissues of roots and shoots, resulting in the characteristic symptoms of this compound toxicity, such as stunted root growth and swollen root tips.[4][9]

Caption: this compound's proposed mechanism of action on plant cell division.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various plant species as reported in the scientific literature.

Table 1: Effect of this compound on Root Growth and Mitotic Index

| Plant Species | This compound Concentration | Root Growth Inhibition (%) | Mitotic Index Reduction (%) | Reference |

| Smooth Crabgrass (Digitaria ischaemum) | 0.76 kg a.i. ha⁻¹ | 50 | Not Reported | [12] |

| Goosegrass (Eleusine indica) | 1.03 kg a.i. ha⁻¹ | 50 | Not Reported | [12] |

| Annual Bluegrass (Poa annua) | 1.18 kg a.i. ha⁻¹ | 50 | Not Reported | [12] |

| Tall Fescue (Festuca arundinacea) | >4.48 kg a.i. ha⁻¹ | 50 | Not Reported | [12] |

Note: The data from this study focused on the concentration required to reduce shoot mass by 50%, which is an indirect measure of its effect on overall growth, including root development.

Experimental Protocols

Allium cepa Root Tip Assay for Mitotic Aberrations

This protocol is a standard method for evaluating the cytogenetic effects of chemicals on plant cells.[13][14][15]

Objective: To determine the effect of this compound on the mitotic index and the frequency of chromosomal aberrations in onion (Allium cepa) root tip cells.

Materials:

-

Allium cepa bulbs

-

This compound solutions of varying concentrations (e.g., 1 µM, 10 µM, 100 µM)

-

Distilled water (control)

-

Farmer's fixative (3:1 ethanol:glacial acetic acid)

-

1 N HCl

-

2% Aceto-orcein stain

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Germinate Allium cepa bulbs in distilled water until roots are 2-3 cm long.

-

Transfer the bulbs to the this compound solutions and a control group in distilled water for a specific exposure time (e.g., 24 hours).

-

Excise the root tips and fix them in Farmer's fixative for 24 hours.

-

Wash the root tips in distilled water.

-

Hydrolyze the root tips in 1 N HCl at 60°C for 5-10 minutes.

-

Wash the root tips again in distilled water.

-

Place a single root tip on a microscope slide and add a drop of 2% aceto-orcein stain.

-

Gently squash the root tip with a coverslip to spread the cells in a single layer.

-

Observe the slides under a light microscope at 400x or 1000x magnification.

-

Score at least 1000 cells per treatment group to determine the mitotic index (MI) and the frequency of different mitotic phases and aberrations.

Data Analysis:

-

Mitotic Index (MI): (Number of dividing cells / Total number of cells) x 100

-

Frequency of Aberrations: (Number of cells with aberrations / Total number of dividing cells) x 100

Caption: Experimental workflow for the Allium cepa root tip assay.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[16][17][18]

Objective: To determine if this compound directly inhibits the polymerization of tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

This compound solutions of varying concentrations

-

Polymerization buffer (e.g., G-PEM buffer containing GTP)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer.

-

Add this compound, positive control, or negative control to the reaction mixture.

-

Incubate the mixture at 37°C to induce tubulin polymerization.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

-

Plot the absorbance values against time to generate polymerization curves.

Data Analysis:

-

Compare the polymerization curves of the this compound-treated samples to the controls.

-

Calculate the IC50 value for this compound, which is the concentration that inhibits tubulin polymerization by 50%.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound is a potent inhibitor of plant cell division, exerting its effect through the disruption of microtubule assembly. This action leads to a mitotic arrest in late prometaphase, ultimately inhibiting the growth of susceptible weeds. The provided experimental protocols offer standardized methods for further investigation into the cytogenetic and molecular effects of this compound and other potential mitotic inhibitors. A deeper understanding of these mechanisms is crucial for the development of more effective and selective herbicides, as well as for fundamental research into the plant cell cycle.

References

- 1. This compound | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. massnrc.org [massnrc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. Disruption of microtubules in plants suppresses macroautophagy and triggers starch excess-associated chloroplast autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. researchgate.net [researchgate.net]

- 13. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 15. Cytotoxicity and genotoxicity effects of water boiled in aluminum vessels on Allium cepa root tip cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chimia.ch [chimia.ch]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pre-Emergent Herbicide: A Technical Guide to the Initial Discovery and Development of Dithiopyr

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the initial discovery and development of Dithiopyr, a selective pre-emergent herbicide. Developed by Monsanto and first registered in the United States in 1991, this compound has become a significant tool for the control of crabgrass and other annual weeds in turfgrass.[1][2] This document details the chemical synthesis, mechanism of action, toxicological evaluation, and environmental fate of this compound, supported by quantitative data and detailed experimental protocols from its early development phase.

Introduction and Initial Discovery

This compound (S,S'-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate) emerged from the agricultural research and development programs at Monsanto in the 1980s.[1][3] The discovery was part of a broader effort to identify novel chemical entities with potent herbicidal activity and a favorable safety profile for use in established turf and ornamental grasses.[4] Its primary utility was identified as a pre-emergent and early post-emergent herbicide for the effective control of approximately 45 grassy and broadleaf weeds, most notably crabgrass (Digitaria spp.).[4][5]

Chemical Synthesis

The synthesis of this compound involves a multi-step process, beginning with the condensation of ethyl trifluoroacetoacetate and isovaleraldehyde.[4] This is followed by a series of reactions including dehydration, hydrolysis, and treatment with sulfonyl chloride and methanol to yield the final dicarbothioate product.[3]

Logical Flow of this compound Synthesis

References

- 1. This compound (Ref: RH 101664) [sitem.herts.ac.uk]

- 2. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Dithiopyr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Dithiopyr. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies to support further scientific inquiry.

Molecular Identity and Structure

This compound is a selective pyridine-based herbicide used for the pre-emergent and early post-emergent control of various annual grasses and broadleaf weeds.[1] Its chemical identity is well-established and characterized by several key identifiers.

Chemical Structure

The molecular structure of this compound is centered on a substituted pyridine ring. The systematic name is S,S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate.[1]

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are fundamental parameters for any quantitative analysis.

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | Dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | [1] |

| CAS Number | 97886-45-8 | [1][2] |

| Molecular Formula | C₁₅H₁₆F₅NO₂S₂ | [2][3][4] |

| Molecular Weight | 401.42 g/mol | [1][2][5] |

| Canonical SMILES | CC(C)CC1=C(C(=O)SC)C(=C(N=C1C(F)F)C(F)(F)F)C(=O)SC | [2] |

| InChI Key | YUBJPYNSGLJZPQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate, solubility, and formulation. These properties are critical for experimental design and interpretation.

| Property | Value | Citation |

| Physical State | Pale, yellow, crystalline solid | [4] |

| Melting Point | 65 °C | |

| Water Solubility | 1.4 mg/L (at 20 °C) | [4] |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg (at 25 °C) | |

| LogP (Octanol-Water Partition Coefficient) | 4.8 | [4] |

Mechanism of Action

This compound functions as a mitotic inhibitor.[4][5] Its primary mode of action is the disruption of microtubule assembly in susceptible plant cells. This interference with microtubule dynamics leads to an arrest of the cell cycle during mitosis, specifically in late prometaphase, ultimately inhibiting root growth and development.[1][5]

The logical pathway for this compound's mechanism of action is illustrated below.

Caption: Mechanism of action pathway for this compound.

Experimental Protocols

This section details key experimental methodologies relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed, step-by-step protocols are proprietary and found within patent literature (e.g., U.S. Pat. No. 4,692,184), the general approach starts from ethyl trifluoroacetoacetate and isovaleraldehyde.[1] Another described method involves the dehydration of diethyl 2,6-dihydro-2-difluoromethyl-6-trifluoromethyl-4-(2-methylisopropyl)piperidine dicarboxylate, which is then followed by hydrolysis and subsequent treatment with sulfonyl chloride and methanol.[4]

Cytological Analysis of Mitotic Inhibition (Wheat Root Tip Assay)

This protocol is based on the methodology described by Armbruster et al. (1991) to assess the effect of this compound on cell division in root meristems.

-

Germination: Wheat (Triticum aestivum) seeds are germinated on moist filter paper in petri dishes in the dark at a controlled temperature (e.g., 25°C).

-

Treatment: Once roots reach a specified length (e.g., 1-2 cm), seedlings are transferred to solutions containing various concentrations of this compound (solubilized in an appropriate solvent like DMSO and diluted in water) or a vehicle control. Seedlings are incubated for a defined period (e.g., 24-48 hours).

-

Fixation: Approximately 1 cm of the root tips are excised and immediately fixed in a solution of glacial acetic acid and absolute ethanol (1:3 v/v) for at least 30 minutes.

-

Hydrolysis: The fixed root tips are rinsed with distilled water and then hydrolyzed in 5 N HCl at room temperature for approximately 1 hour.

-

Staining: Following hydrolysis, the roots are washed thoroughly with distilled water and stained with Schiff's reagent in the dark at room temperature for 45-60 minutes.

-

Microscopy: The stained meristematic region of the root tip is squashed onto a microscope slide in a drop of 45% acetic acid.

-

Analysis: Slides are viewed under a light microscope. The mitotic index is calculated by determining the percentage of cells in a state of division (prophase, metaphase, anaphase, telophase) relative to the total number of cells observed. Chromosomal aberrations can also be scored.

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This is a representative protocol for assessing the direct effect of a compound on the polymerization of tubulin in vitro.

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and stored at -80°C.

-

Reaction Buffer: A polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) is prepared and kept on ice.

-

Assay Setup: In a temperature-controlled spectrophotometer set to 350 nm and 37°C, the reaction is initiated.

-

Initiation: Purified tubulin is added to the pre-warmed polymerization buffer containing GTP (1 mM) and the test compound (this compound at various concentrations) or a vehicle control.

-

Measurement: The increase in absorbance at 350 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time (e.g., for 30-60 minutes).

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. An inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the control.

The general workflow for evaluating the herbicidal properties of a compound like this compound is outlined in the diagram below.

Caption: A logical workflow for herbicidal activity assessment.

References

- 1. Search for patents | USPTO [uspto.gov]

- 2. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AU2011312181A1 - Control of trifluralin-resistant weeds with this compound - Google Patents [patents.google.com]

- 4. US8912125B2 - Control of trifluralin-resistant weeds with this compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unveiling the Solubility Profile of Dithiopyr: A Technical Guide for Laboratory Professionals

For Immediate Release

This technical guide provides an in-depth overview of the solubility of dithiopyr, a key active ingredient in pre-emergent herbicides, across a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development who require precise solubility data for experimental design, formulation development, and analytical method validation.

Core Technical Data

This compound exhibits a wide range of solubility depending on the polarity of the solvent. It is sparingly soluble in water but shows significantly higher solubility in various organic solvents. The following table summarizes the quantitative solubility data for this compound in several common laboratory solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 1.38 mg/L | 20 |

| Water | 1.4 mg/L | 20 |

| Hexane | < 3.3 g/100 mL | 25 |

| Toluene | > 25 g/100 mL | 25 |

| Acetone | > 33.3 g/100 mL | 25 |

| Diethyl Ether | > 50 g/100 mL | 25 |

| Ethanol | > 12 g/100 mL | 25 |

| Methylene Chloride | > 50 g/100 mL | 25 |

| Chloroform | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

Note: Data sourced from publicly available chemical databases and safety data sheets.[1][2][3]

Experimental Considerations and Methodologies

A typical protocol would involve the following steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated and expressed in appropriate units, such as g/L, mg/mL, or molarity.

Signaling Pathways and Logical Relationships

At a molecular level, the herbicidal activity of this compound is attributed to its role as a mitotic inhibitor.[4] It disrupts the formation and function of microtubules, which are essential for cell division in susceptible plants. This ultimately leads to stunted root growth and plant death.[4]

This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, it is recommended to experimentally verify solubility under the specific conditions of your laboratory.

References

Methodological & Application

Dithiopyr in Plant Science: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – Dithiopyr, a pyridine herbicide, is a potent tool in plant science research for investigating the dynamics of microtubule-dependent processes. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing this compound to study mitotic division, root development, and cytoskeletal organization in plants.

Mechanism of Action

This compound is a selective pre-emergent and early post-emergent herbicide that primarily acts as a mitotic inhibitor.[1] Its mode of action involves the disruption of microtubule assembly, a critical process for cell division in plants.[1] Unlike some other microtubule-targeting herbicides, this compound is thought to interact with microtubule-associated proteins (MAPs) rather than directly binding to tubulin subunits. This interaction interferes with the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the late prometaphase stage.[1] Consequently, this disruption of cell division results in the inhibition of root and shoot growth, particularly in susceptible grass species.

Applications in Plant Science Research

This compound's specific mode of action makes it a valuable tool for a variety of research applications:

-

Studying Microtubule Dynamics: By disrupting microtubule organization, this compound allows for the investigation of the role of microtubules in cell shaping, cell plate formation, and overall plant development.

-

Investigating Cell Cycle Control: As a mitotic inhibitor, this compound can be used to synchronize cell cultures and to study the regulatory mechanisms of the plant cell cycle.

-

Herbicide Resistance Studies: Understanding the molecular basis of this compound's herbicidal activity can aid in the development of strategies to manage herbicide-resistant weeds.

-

Drug Discovery and Development: The targeted action of this compound on the plant cytoskeleton can serve as a model for the development of new herbicidal compounds or other drugs that target microtubule-dependent processes.

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in plant science research.

Table 1: Effect of this compound on Mitotic Index in Wheat Root Tips

| Treatment Time (hours) | This compound Concentration | Mitotic Index (%) | Fold Increase |

| 0 (Control) | 0 | 2.5 | 1.0 |

| 6 | Not Specified | 12.0 | 4.8 |

Data from Armbruster et al. (1991) on wheat (Triticum aestivum) root tips. The study noted that the mitotic cells were arrested in late prometaphase.[1]

Table 2: Dose-Response of this compound on Root Elongation in Arabidopsis thaliana

| This compound Concentration (µM) | Root Elongation Inhibition (%) |

| IC50 Value | To be determined experimentally |

Experimental Protocols

Protocol for Arabidopsis Root Growth Inhibition Assay

This protocol allows for the quantitative analysis of this compound's effect on primary root growth in the model plant Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7

-

This compound stock solution (in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile filter paper

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and rinse 5 times with sterile water).

-

Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

-

Plate seeds on MS agar plates.

-

-

This compound Treatment:

-

Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

After 4 days of growth on standard MS plates, transfer seedlings of uniform size to the this compound-containing plates.

-

-

Growth and Measurement:

-

Place the plates vertically in a growth chamber.

-

After 3-5 days of treatment, scan the plates at high resolution.

-

Measure the primary root length from the root-shoot junction to the root tip using image analysis software.

-

-

Data Analysis:

-

Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of root growth is inhibited).

-

Protocol for Immunolocalization of Microtubules in this compound-Treated Arabidopsis Roots

This protocol details the visualization of microtubule organization in Arabidopsis root tips following this compound treatment using immunofluorescence microscopy.

Materials:

-

4-day-old Arabidopsis thaliana seedlings

-

This compound solution (e.g., 10 µM in liquid MS medium)

-

Fixative solution (4% paraformaldehyde in microtubule stabilizing buffer [MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0])

-

Cell wall digestion solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB)

-

Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

-

Blocking solution (3% BSA in MTSB)

-

Primary antibody: mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich T5168)

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

This compound Treatment:

-

Incubate 4-day-old Arabidopsis seedlings in liquid MS medium containing the desired concentration of this compound for a specified time (e.g., 6 hours). Include a control group with DMSO.

-

-

Fixation:

-

Transfer seedlings to the fixative solution and apply a vacuum for 15-30 minutes, followed by incubation for 1-2 hours at room temperature.

-

-

Cell Wall Digestion:

-

Wash the seedlings with MTSB and then incubate in the cell wall digestion solution until the root tips are soft (monitor under a dissecting microscope).

-

-

Permeabilization and Blocking:

-

Wash with MTSB and then permeabilize the tissues with permeabilization buffer for 30-60 minutes.

-

Wash again with MTSB and block with blocking solution for 1 hour.

-

-

Antibody Incubation:

-

Incubate the seedlings in the primary anti-α-tubulin antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C.

-

Wash three times with MTSB.

-

Incubate in the secondary antibody (diluted in blocking solution, e.g., 1:1000) for 2-3 hours at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with MTSB.

-

Counterstain with DAPI solution for 10-15 minutes.

-

Wash with MTSB and mount the seedlings on a slide with antifade mounting medium.

-

-

Imaging:

-

Visualize the microtubule structures using a confocal microscope. Acquire Z-stacks to reconstruct the 3D organization of microtubules in the root tip cells.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed signaling pathway of this compound's action on plant microtubules.

Caption: Experimental workflows for studying this compound's effects on plants.

References

Application of Dithiopyr in Studies of Turfgrass Physiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dithiopyr, a pyridine herbicide, as a tool in turfgrass physiological research. This compound's primary mode of action as a mitotic inhibitor makes it a valuable compound for investigating various aspects of turfgrass growth, development, and stress responses. This document outlines its physiological effects, presents quantitative data from key studies, provides detailed experimental protocols for its application and the assessment of its impact, and includes diagrams to visualize its mechanism of action and experimental workflows.

Physiological Effects of this compound on Turfgrass

This compound is primarily absorbed through the roots and shoots of young plants, where it accumulates in the meristematic regions.[1] Its principal physiological effect is the inhibition of cell division (mitosis), which subsequently impacts overall plant growth and development.[1][2]

Key Physiological Impacts:

-

Root Growth Inhibition: The most pronounced effect of this compound is the inhibition of root growth.[1][3] It disrupts microtubule formation, which is essential for cell division, leading to stunted and malformed roots.[2][4][5] This makes this compound a useful tool for studying root development, nutrient and water uptake, and anchorage strength in turfgrass.

-